2-(1-苄基哌啶-4-基)乙醇

描述

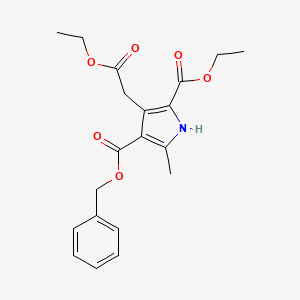

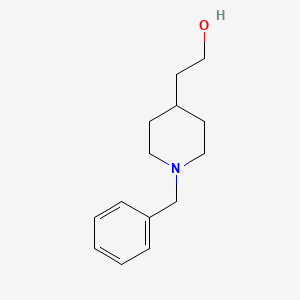

“2-(1-Benzylpiperidin-4-yl)ethanol” is a chemical compound with the molecular formula C14H21NO . It has an average mass of 234.337 Da and a monoisotopic mass of 234.173218 Da .

Molecular Structure Analysis

The molecular structure of “2-(1-Benzylpiperidin-4-yl)ethanol” is complex, with several freely rotating bonds . It has been crystallized with four crystallographically unique molecules in the asymmetric unit .Physical And Chemical Properties Analysis

“2-(1-Benzylpiperidin-4-yl)ethanol” has a density of 1.1±0.1 g/cm3, a boiling point of 382.7±37.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.9 mmHg at 25°C . It also has an enthalpy of vaporization of 66.6±3.0 kJ/mol and a flash point of 185.3±26.5 °C .科学研究应用

催化氢化过程

与2-(1-苄基哌啶-4-基)乙醇相关的化合物的氢化,如2-((1-苄基-1,2,3,6-四氢哌啶-4-基)亚甲基)-5,6-二甲氧基-2,3-二氢吲哚-1-酮盐酸盐,已被广泛研究。这些研究关注溶剂和反应条件(包括温度和催化剂负载量)对氢化过程的影响。这些研究提供了关于催化剂(如5% Pt/C)的性质以及溶剂氢键受体能力对反应动力学的影响的见解(Jelčić等,2016)。

绿色合成方法

在绿色化学领域有大量研究,特别是在合成光学活性芳香醇方面,其中包括2-(1-苄基哌啶-4-基)乙醇等化合物。使用生物催化剂,如巴氏乳杆菌,对相关醇的对映选择性生产表明了朝着更环保和可持续的生产方法的发展。这些研究优化生物还原条件以实现高产率和纯度(Şahin,2019)。

合成新化合物

研究还涵盖了使用2-(1-苄基哌啶-4-基)乙醇或相关结构合成新化合物。这些研究包括开发具有潜在药用应用的新类化合物,如钙感受受体阳性变构调节剂(Gustafsson et al., 2010)。

聚合物化学中的保护基

在聚合物化学领域,与2-(1-苄基哌啶-4-基)乙醇相关的化合物,如2-(吡啶-2-基)乙醇,已被用作羧酸的保护基。这些化合物提供了关于选择性去除保护基的见解,这在复杂聚合物结构的合成中至关重要(Elladiou & Patrickios, 2012)。

作用机制

Target of Action

The primary target of 2-(1-Benzylpiperidin-4-yl)ethanol is the acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) enzymes . These enzymes play a crucial role in the nervous system, where they are responsible for the breakdown of acetylcholine, a neurotransmitter involved in memory and learning.

Mode of Action

2-(1-Benzylpiperidin-4-yl)ethanol interacts with its targets by inhibiting the action of AChE and BuChE enzymes . This inhibition results in an increase in the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic signaling.

Result of Action

The molecular and cellular effects of 2-(1-Benzylpiperidin-4-yl)ethanol’s action are primarily related to its impact on cholinergic signaling. By inhibiting AChE and BuChE, the compound increases acetylcholine levels, enhancing cholinergic signaling. This can lead to improved memory and learning, making the compound potentially useful in the treatment of cognitive disorders such as Alzheimer’s disease .

Action Environment

The action, efficacy, and stability of 2-(1-Benzylpiperidin-4-yl)ethanol can be influenced by various environmental factors. For example, the compound’s radical scavenging capabilities can be affected by the presence of free radicals in both lipid and aqueous environments . Additionally, factors such as pH, temperature, and the presence of other substances can also impact the compound’s stability and efficacy.

属性

IUPAC Name |

2-(1-benzylpiperidin-4-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO/c16-11-8-13-6-9-15(10-7-13)12-14-4-2-1-3-5-14/h1-5,13,16H,6-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBFPTWSKNJHCGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CCO)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90369335 | |

| Record name | 2-(1-benzylpiperidin-4-yl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90369335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-Benzylpiperidin-4-yl)ethanol | |

CAS RN |

76876-70-5 | |

| Record name | 2-(1-benzylpiperidin-4-yl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90369335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[3,5-Di(tert-butyl)-2-hydroxyphenyl]ethan-1-one](/img/structure/B1333363.png)